molecular formula C9H8F2O2 B176945 4-Ethoxy-2,3-difluorobenzaldehyde CAS No. 126162-95-6

4-Ethoxy-2,3-difluorobenzaldehyde

Cat. No.: B176945
CAS No.: 126162-95-6
M. Wt: 186.15 g/mol
InChI Key: DYASUFNACNHJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-2,3-difluorobenzaldehyde is an organic compound with the molecular formula C9H8F2O2. It is characterized by the presence of an ethoxy group and two fluorine atoms attached to a benzaldehyde core.

Scientific Research Applications

4-Ethoxy-2,3-difluorobenzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 4-Ethoxy-2,3-difluorobenzaldehyde is not specified in the search results. The mechanism of action would depend on the specific context in which the compound is used, such as in a chemical reaction or biological system .

Safety and Hazards

4-Ethoxy-2,3-difluorobenzaldehyde is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-ethoxybenzaldehyde with fluorinating agents under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of 4-Ethoxy-2,3-difluorobenzaldehyde may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as catalytic fluorination and optimized reaction conditions to produce the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2,3-difluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-Ethoxybenzaldehyde
  • 2,3-Difluorobenzaldehyde
  • 4-Methoxy-2,3-difluorobenzaldehyde

Comparison: 4-Ethoxy-2,3-difluorobenzaldehyde is unique due to the presence of both ethoxy and difluoro groups, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-ethoxy-2,3-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-2-13-7-4-3-6(5-12)8(10)9(7)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYASUFNACNHJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560986
Record name 4-Ethoxy-2,3-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126162-95-6
Record name 4-Ethoxy-2,3-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 0.1 mol of N-formylpiperidine in 10 ml of THF is added dropwise at -60° C. to the solution of 4-ethoxy-2,3-difluorophenyllithium in THF/hexane prepared according to 1b). The mixture is then warmed to -20° C. in the course of 1 hour. Customary working up (recrystallization from petroleum ether (boiling range 40°-60° C.) gives colourless crystals, m.p. 70° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Name
4-ethoxy-2,3-difluorophenyllithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
THF hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
1b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

125 ml of a solution of 0.2 mole of n-butyllithium in hexane is added, at -78° C., to a mixture of 0.2 mole of 2,3-difluorophenetole, 0.2 mole of tetramethylethylenediamine and 400 ml of tetrahydrofuran, and the mixture is stirred for 2 hours at -60° C. A mixture of 0.2 mole of n-formylpiperidine and 20 ml of tetrahydrofuran is added dropwise to this mixture. Warming to -20° C. and working up in the customary manner gives the aldehyde in the form of a colourless solid, melting point 70° C.
[Compound]
Name
solution
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-2,3-difluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Ethoxy-2,3-difluorobenzaldehyde
Reactant of Route 3
4-Ethoxy-2,3-difluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Ethoxy-2,3-difluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-Ethoxy-2,3-difluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Ethoxy-2,3-difluorobenzaldehyde
Customer
Q & A

Q1: What is the role of 4-ethoxy-2,3-difluorobenzaldehyde in the synthesis of liquid crystals?

A1: The paper describes a five-step synthesis of fluorinated 3-(2-arylethyl)-6-pentylbicyclo[3.1.0]hexane using this compound as a starting material. [] The aldehyde group in this compound likely serves as a point for further chemical transformations leading to the formation of the desired bicyclohexane structure. The presence of the fluorine atoms and the ethoxy group in the aromatic ring could potentially influence the liquid crystal properties of the final compound, though the paper does not elaborate on their specific contributions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.